Cas no 5434-55-9 (1-(2-chlorophenyl)butan-1-ol)

1-(2-chlorophenyl)butan-1-ol structure
1-(2-chlorophenyl)butan-1-ol structure
Product Name:1-(2-chlorophenyl)butan-1-ol
CAS No:5434-55-9
MF:C10H13ClO
MW:184.662622213364
CID:940775
PubChem ID:225839
Update Time:2025-07-29

1-(2-chlorophenyl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)butan-1-ol
    • 1-(2-chloro-phenyl)-butan-1-ol
    • 1-(2-chlorphenyl)-1-butanol
    • 1-(2-Chlor-phenyl)-butan-1-ol
    • 1-(o-chlorophenyl)-butanol
    • AC1L5EBU
    • AC1Q3PA9
    • AR-1B0702
    • CTK5A0571
    • KST-1B6490
    • NSC15670
    • SureCN5693670
    • 5434-55-9
    • NSC 15670
    • AKOS010258815
    • NSC-15670
    • G40474
    • Z733415366
    • SCHEMBL5693670
    • DTXSID50280138
    • p-chloro-a-propylbenzylalcohol
    • CS-0225927
    • DA-05039
    • EN300-1252525
    • Inchi: 1S/C10H13ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10,12H,2,5H2,1H3
    • InChI Key: VASJARALQVZALI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CCC)O

Computed Properties

  • Exact Mass: 184.06559
  • Monoisotopic Mass: 184.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.115
  • Boiling Point: 266.5°C at 760 mmHg
  • Flash Point: 115°C
  • Refractive Index: 1.534
  • PSA: 20.23
  • LogP: 3.17350

1-(2-chlorophenyl)butan-1-ol Pricemore >>

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1PlusChem
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